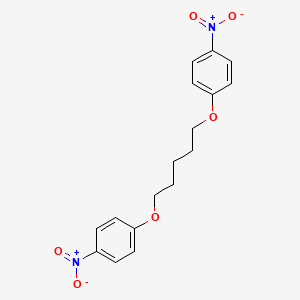
1,5-Bis(4-nitrophenoxy)pentane
Übersicht
Beschreibung
1,5-Bis(4-nitrophenoxy)pentane is a useful research compound. Its molecular formula is C17H18N2O6 and its molecular weight is 346.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Structural Studies and Biological Interactions
- 1,5-Bis(4-cyano-2,6-dimethoxyphenoxy)-3-oxapentane and 1,5-bis(4-cyano-2,6-methoxyphenoxy)pentane have been synthesized and studied for their complex network of intermolecular interactions, important in interactions with biological targets. These compounds have shown growth inhibitory power against certain types of cancer cells, including leukemia and lung cancer (Żabiński, Wolska, & Maciejewska, 2007).
Crystallography and Molecular Structure
- X-ray diffraction studies of 1,5-Bis(2-Formylphenoxy)pentane have provided insights into its molecular structure, revealing two crystallographically independent molecules with similar geometric parameters in the crystal structure (Pervova, Zaĭdman, Lipunov, & Slepukhin, 2010).
Polymer Electrodes and Ion Selectivity
- Podand chelates based on 1,5-bis(2′-hydroxy-4′-nitrophenoxy)-3-thiapentane have been used to create poly(vinyl chloride) based membrane electrodes selective to Pb2+. These compounds are integral in improving electrode performance and have applications in electroanalysis (Singh, Rani, Singh, & Agarwal, 2013).
Polymerization and Material Synthesis
- The oxidative polymerization of 1,5-bis(phenoxy)pentane and derivatives has been explored. These polymers contain various structural units like diphenyl methane, which have implications in material science and polymer chemistry (Percec, Wang, & Oishi, 1992).
Solid-State Analysis and Pharmaceutical Applications
- Solid-state analysis of 1,5-bis[(4-cyanophenyl)-N-methylamino]pentane and related compounds has provided valuable information for pharmaceutical applications, particularly in understanding the effects of polymorphism on drug efficacy (Żabiński, Maciejewska, & Wolska, 2010).
Liquid Crystal Research
- Methylene-linked liquid crystal dimers like 1,5-bis(4-cyanoanilinebenzylidene-4′-yl)pentane have been studied for their transitional properties, contributing to the understanding of liquid crystal phases and their potential applications in display technologies (Henderson & Imrie, 2011).
Spectroscopy and Electronic Interactions
- Investigations into photolysis of tetraphenylborate salts of meso-2,4-bis(4-(4-nitrostyryl)pyridiniumyl)pentane, using spectroscopic methods, provide insights into intramolecular electronic interactions, crucial for the development of new photonic materials (Park, Kawai, & Nagamura, 2002).
Macrocyclic Ligands and Metal Complexation
- Synthesis of 1,5-bis(2-formylphenyl)pentane and its reactions with various compounds have led to the creation of macrocyclic ligands, important in the study of metal complexation and coordination chemistry (Ilhan & Temel, 2009).
Electronic and Photonic Applications
- The synthesis of compounds like 1,5-bis(3,6-di(thiophen-3-yl)-9H-carbazol-9-yl)pentane, and their application in the creation of polymeric light emitting diodes, showcases the potential of these materials in electronic and photonic devices (Aydın & Kaya, 2012).
Eigenschaften
IUPAC Name |
1-nitro-4-[5-(4-nitrophenoxy)pentoxy]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O6/c20-18(21)14-4-8-16(9-5-14)24-12-2-1-3-13-25-17-10-6-15(7-11-17)19(22)23/h4-11H,1-3,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PALCOFOSTAKMDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCCCCCOC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70338660 | |
| Record name | 1,5-bis(4-nitrophenoxy)pentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70338660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14467-60-8 | |
| Record name | 1,5-bis(4-nitrophenoxy)pentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70338660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-(PENTAMETHYLENEDIOXY)-BIS-(NITROBENZENE) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


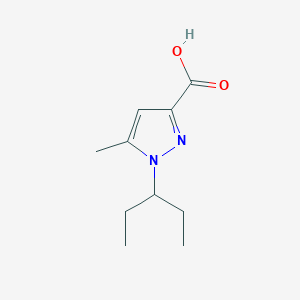


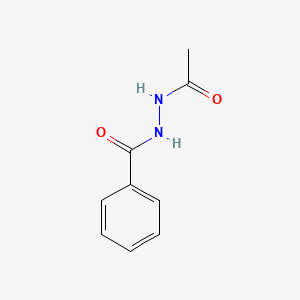
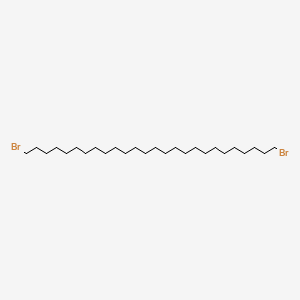
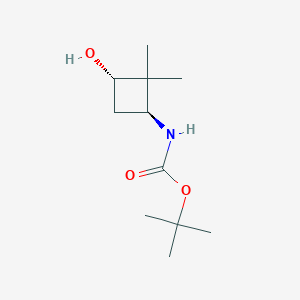
![tert-Butyl 6-(hydroxymethyl)-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B3047729.png)
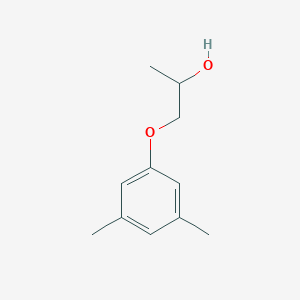



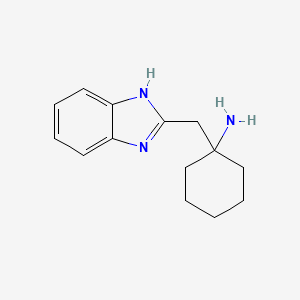
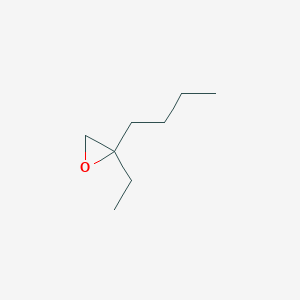
![Rac-2-[(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclohexyl]acetic acid](/img/structure/B3047738.png)
